molecular formula C10H10ClNS B14300399 4-(4-Chlorophenyl)pyrrolidine-2-thione CAS No. 114317-75-8

4-(4-Chlorophenyl)pyrrolidine-2-thione

Cat. No.: B14300399
CAS No.: 114317-75-8
M. Wt: 211.71 g/mol
InChI Key: BPGCXQDQFWBHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)pyrrolidine-2-thione is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a thione group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)pyrrolidine-2-thione typically involves the thionation of the corresponding lactam. One common method is the reaction of 4-(4-chlorophenyl)pyrrolidin-2-one with phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. These reagents facilitate the conversion of the carbonyl group to a thione group under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale thionation processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity, often involving solvent systems and temperature control to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)pyrrolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to the corresponding pyrrolidine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Chlorophenyl)pyrrolidine-2-thione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)pyrrolidine-2-thione involves its interaction with molecular targets through its thione and chlorophenyl groups. These interactions can modulate various biological pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve enzyme inhibition and interaction with cellular receptors .

Comparison with Similar Compounds

Uniqueness: 4-(4-Chlorophenyl)pyrrolidine-2-thione is unique due to the presence of both the chlorophenyl and thione groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

114317-75-8

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

4-(4-chlorophenyl)pyrrolidine-2-thione

InChI

InChI=1S/C10H10ClNS/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)

InChI Key

BPGCXQDQFWBHQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.